molecular formula C15H10Cl2N2O B2947051 N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide CAS No. 1147677-22-2

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide

Cat. No.: B2947051
CAS No.: 1147677-22-2
M. Wt: 305.16
InChI Key: YZEHYEJZBCFLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further substituted with a carboxamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide typically involves the reaction of 3,4-dichloroaniline with indole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with receptors in the immune system, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique indole structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development.

Biological Activity

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its inhibitory effects against various enzymes and its potential as an anticancer agent.

Chemical Structure and Synthesis

The compound features an indole core, which is known for its ability to interact with biological targets. The presence of the dichlorophenyl group enhances its lipophilicity and biological activity. The synthesis typically involves standard organic reactions, including acylation and cyclization processes that yield the desired carboxamide derivative.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes:

  • α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. In vitro assays indicated an IC50 value significantly lower than standard inhibitors like acarbose, suggesting a strong potential for managing postprandial hyperglycemia in diabetic patients .

Anticancer Properties

The indole scaffold is recognized for its anticancer properties. This compound has been evaluated against various cancer cell lines:

  • MCF-7 and HCT-116 Cell Lines : Studies have reported that this compound induces apoptosis in these breast and colon cancer cell lines. Flow cytometry analysis indicated that it effectively triggers cell cycle arrest at the G1 phase and increases caspase-3/7 activity, leading to enhanced apoptotic rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

SubstituentEffect on Activity
3,4-DichloroEnhances lipophilicity and enzyme inhibition
Methyl GroupIncreases binding affinity to target proteins
Nitro GroupModulates inhibitory potency against α-glucosidase

The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance the compound's biological activity significantly .

Case Studies

  • Antitubercular Activity : A derivative of this compound was tested for its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) of 0.012 μM, showcasing its potential as a lead compound for tuberculosis treatment .
  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-12-4-3-11(8-13(12)17)19-15(20)10-2-1-9-5-6-18-14(9)7-10/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEHYEJZBCFLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.